Butetamate citrate

Description

Historical Context and Evolution of Butetamate (B83647) Citrate (B86180) Research

The development of Butetamate citrate dates back to the mid-20th century, a period marked by significant advancements in pharmaceutical chemistry and pharmacology. patsnap.com Initially, research was primarily focused on its antitussive properties, aiming to provide an effective and non-addictive alternative to a cough suppressant.

The evolution of research on this compound has seen a progression from basic characterization and efficacy studies to more in-depth mechanistic and exploratory investigations. Early clinical research centered on its effectiveness in treating coughs associated with conditions like upper respiratory tract infections and bronchitis. patsnap.com More recently, the scope of research has broadened, with preclinical studies venturing into its potential applications beyond cough suppression, most notably in the field of oncology. This shift highlights a dynamic evolution in the scientific understanding and potential utility of this compound.

Current Status of this compound in Preclinical and Clinical Research

The current body of research on this compound encompasses both preclinical and clinical investigations, which continue to define its pharmacological profile.

Preclinical Research: Preclinical studies have been instrumental in elucidating the compound's mechanism of action. Research indicates that this compound's antitussive effect is derived from its ability to increase the threshold for cough initiation within the central nervous system, while also working peripherally to reduce irritation in the respiratory tract. patsnap.com

A notable area of recent preclinical investigation has been the exploration of this compound's potential anti-cancer properties. Studies have shown that it can suppress the growth of glioblastoma cell lines. The proposed mechanism for this activity is the inhibition of STAT3 transcriptional activity, a pathway crucial for the survival and proliferation of certain tumor cells. Furthermore, research has delved into the synthesis of this compound, detailing the esterification process of 2-phenylbutyric acid with 2-(diethylamino)ethanol. Analytical methodologies, such as high-performance liquid chromatography (HPLC), have also been developed to facilitate its quantification in research settings.

Clinical Research: Clinical research has provided evidence of this compound's efficacy in managing non-productive cough. Clinical studies have reported a reduction in cough frequency in adults, with a relatively rapid onset of action. One double-blind, randomized study involving 60 patients compared the effectiveness of this compound with clobutinol (B83508) syrup over a five-day period. The findings of this study indicated that both treatments led to significant improvements in the severity and frequency of cough.

Significance of this compound Research in Contemporary Pharmacology

The significance of this compound in modern pharmacology is multifaceted. Its dual mechanism of action, targeting both central and peripheral pathways, presents a comprehensive approach to the management of dry cough. patsnap.compatsnap.com This positions it as a valuable non-opioid option in the therapeutic armamentarium for cough.

The recent preclinical findings suggesting potential anti-cancer activity have opened a new and significant chapter in the research of this compound. This discovery underscores the importance of continued investigation into established pharmaceutical compounds for novel therapeutic applications.

It is also of pharmacological significance to distinguish this compound from a similarly named compound, Butamirate (B195433) citrate. While both are used as cough suppressants, they are distinct chemical entities with different CAS numbers and should not be confused in research and clinical practice. The ongoing research into this compound contributes to a more precise understanding of its unique properties and potential therapeutic roles.

Data Tables

Table 1: Chemical and Pharmacological Profile of this compound

| Property | Details | Reference(s) |

| Chemical Name | 2-(Diethylamino)ethyl 2-phenylbutanoate (B8525191) citrate | pharmaffiliates.comklivon.com |

| CAS Number | 13900-12-4 | lgcstandards.compharmaffiliates.comklivon.com |

| Molecular Formula | C22H33NO9 | pharmaffiliates.comfda.gov |

| Molecular Weight | 455.50 g/mol | pharmaffiliates.comfda.gov |

| Mechanism of Action | Central suppression of the cough reflex in the medulla oblongata; peripheral inhibition of bronchial smooth muscle spasms. | patsnap.com |

| Therapeutic Use | Symptomatic treatment of non-productive (dry) cough. | patsnap.compharmaffiliates.com |

Interactive Data Table: Key Research Findings on this compound

Table 2: Key Research Findings on this compound

| Research Area | Key Finding | Significance | Reference(s) |

| Clinical Efficacy | A double-blind, randomized study showed significant improvement in cough severity and frequency, comparable to clobutinol syrup. | Demonstrates its effectiveness as an antitussive agent in a clinical setting. | |

| Preclinical Oncology | Suppressed the growth of glioblastoma cell lines in preclinical models. | Opens a new avenue of research for this compound as a potential anti-cancer agent. | |

| Mechanism of Action | Inhibits STAT3 transcriptional activity in glioblastoma cells. | Provides a potential molecular mechanism for its observed anti-cancer effects. | |

| Pharmacokinetics | Clinical studies report a rapid onset of action (30-60 minutes). | Suggests a prompt therapeutic effect for the relief of cough symptoms. |

Structure

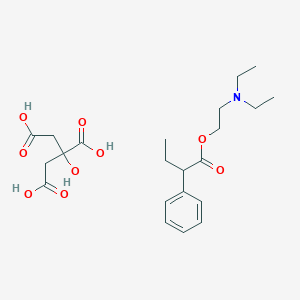

2D Structure

Propriétés

IUPAC Name |

2-(diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.C6H8O7/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNURWKSPYZZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930276 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>68.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855625 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13900-12-4, 3639-12-1 | |

| Record name | Benzeneacetic acid, α-ethyl-, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13900-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butetamate citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butethamate citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013900124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Convenil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl[2-(2-phenylbutyroyloxy)ethyl]ammonium dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTETAMATE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70430R0X79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacology and Molecular Mechanisms of Butetamate Citrate

Central Nervous System Interactions and Modulation of Cough Reflex

The primary antitussive effect of butetamate (B83647) citrate (B86180) originates from its action within the central nervous system, specifically targeting the neural pathways of the cough reflex.

Interaction with Medullary Cough Center

Butetamate citrate's principal mechanism involves the direct suppression of the cough reflex via its action on the cough center located in the medulla oblongata of the brainstem. patsnap.compatsnap.combenchchem.comnih.gov This region of the brain is responsible for coordinating the complex motor actions that constitute a cough. patsnap.com By acting on the medullary center, this compound inhibits the cough reflex, providing relief from persistent coughing. patsnap.comnih.gov

Non-Opioid Mechanism of Action

This compound is pharmacologically and structurally distinct from opioid alkaloids. benchchem.comsmolecule.com Its mechanism of action is non-narcotic, which confers a significant advantage over opioid-based antitussives like codeine. patsnap.com This non-opioid pathway means it does not cause the typical side effects associated with opioids, such as sedation, respiratory depression, and the potential for dependence. patsnap.com

Engagement with Dextromethorphan-Binding Sites

Research has demonstrated that this compound exhibits a high affinity for dextromethorphan-binding sites within the guinea pig brain. wikipedia.org These binding sites are associated with sigma-1 (σ1) receptors. researchgate.net Studies on dextromethorphan (B48470) suggest that its antitussive effects may be mediated through these sigma receptors. researchgate.net The binding of butetamate to these sites indicates a shared pathway for cough suppression, although the precise downstream effects may differ. researchgate.net

Impact on Inhibitory and Excitatory Neuronal Signals within the Cough Center

This compound modulates the cough reflex by altering the balance of neuronal signaling within the cough center. patsnap.com It is believed to increase the threshold for cough initiation, meaning a more potent stimulus is required to trigger the reflex. patsnap.com This is achieved by enhancing inhibitory signals within the central nervous system, which in turn dampens the excitatory signals that would otherwise lead to coughing. patsnap.combenchchem.com This modulation of vagal afferent pathways in the medullary cough center effectively reduces the sensitivity of the cough reflex. vulcanchem.com

Peripheral Pharmacological Actions

Bronchodilatory Effects and Airway Smooth Muscle Relaxation

This compound possesses bronchodilatory and bronchospasmolytic properties, meaning it helps to relax and widen the bronchial passages in the lungs. nih.govbenchchem.comresearchgate.netmedchemexpress.com This action reduces airway resistance and can ease breathing, which is particularly beneficial in conditions where coughing is accompanied by bronchial constriction. nih.govresearchgate.net

The mechanism for this bronchodilation is multifactorial. One proposed mechanism is the inhibition of phosphodiesterase-4 (PDE4), which leads to an elevation of cyclic adenosine (B11128) monophosphate (cAMP) levels within bronchial smooth muscle cells, promoting relaxation. vulcanchem.com Additionally, butetamate has been shown to have non-specific anticholinergic properties, which can contribute to the relaxation of airway smooth muscle and a reduction in mucus secretion. benchchem.comprescqipp.info This peripheral activity is an important component of its therapeutic effect, especially in chronic inflammatory bronchial diseases. nih.govresearchgate.net

Research Findings on Antitussive Agents

The following table summarizes comparative data from various studies on antitussive agents.

| Study Focus | Agent(s) | Key Findings | References |

| Capsaicin-Induced Cough Challenge | Butetamate, Dextromethorphan | Dextromethorphan significantly attenuated capsaicin-induced cough compared to placebo. Butetamate did not show significant activity in this study, with researchers suggesting potential formulation issues at higher doses. | nih.govnih.govpharmaceutical-journal.com |

| Citric Acid-Induced Cough | Butetamate, Codeine | In a study with healthy volunteers, 30 mg of butamirate (B195433) demonstrated a reduction in cough sensitivity for 3 hours, comparable to 15 mg of codeine. | nih.gov |

| Clinical Efficacy Comparison | Butetamate, Clobutinol (B83508) | In a double-blind, randomized study of patients with chronic cough, both treatments showed significant improvements. Butetamate demonstrated a statistically superior effect on cough frequency in patients with cough due to carcinomas. | scispace.com |

Desensitization of Respiratory Tract Sensory Nerve Endings

A key peripheral mechanism of this compound involves the desensitization of sensory nerve endings within the respiratory tract. patsnap.combenchchem.com The cough reflex is initiated by the stimulation of sensory nerves, including C-fibers and rapidly adapting stretch receptors (RARs), in the lining of the airways. nih.govnih.gov These nerves are highly sensitive to various irritants. nih.gov this compound is believed to reduce the sensitivity of these cough receptors, making them less responsive to stimuli that would normally provoke a cough. patsnap.combenchchem.com This peripheral action complements its central effects on the medulla oblongata, creating a dual mechanism for cough suppression. patsnap.combenchchem.com Studies on mechanically induced cough in humans suggest that hypersensitivity of these airway sensory receptors is a major factor in cough associated with upper respiratory tract infections, highlighting the therapeutic relevance of a desensitizing agent. science.govscience.gov

Potential Anticholinergic Effects

This compound possesses non-specific anticholinergic properties. nih.govontosight.aihaleonhealthpartner-gne.comdrogsan.com.tr Anticholinergic agents work by blocking the action of the neurotransmitter acetylcholine (B1216132). ontosight.ai This blockade can lead to the relaxation of smooth muscles, such as those in the bronchial passages. ontosight.aibenchchem.com The anticholinergic activity of this compound contributes to a mild bronchodilatory effect, which helps to widen the airways and facilitate easier breathing. patsnap.comnih.govhaleonhealthpartner-gne.com This action is beneficial in conditions where bronchospasm may be a contributing factor to the cough. researchgate.netnih.gov While its primary classification is as a centrally acting antitussive, this secondary anticholinergic effect enhances its utility in managing respiratory symptoms. nih.govbenchchem.com

Receptor Binding and Molecular Target Identification

The pharmacological profile of this compound is defined by its interaction with several key receptor systems in the central nervous system. Its binding to these molecular targets is fundamental to its antitussive and other observed effects.

Muscarinic Acetylcholine Receptor Interactions

As part of its anticholinergic activity, this compound interacts with muscarinic acetylcholine receptors. ontosight.airesearchgate.net These G protein-coupled receptors are widespread and mediate many of the functions of acetylcholine in the central and peripheral nervous systems. sigmaaldrich.comwikipedia.org There are five subtypes (M1-M5). sigmaaldrich.com The anticholinergic effects of drugs like butetamate, which can lead to bronchodilation, are typically associated with antagonism at these receptors in the airways. ontosight.airesearchgate.net While the specific binding profile of butetamate across all muscarinic receptor subtypes is not extensively detailed in all sources, its classification as an anticholinergic agent implies a functional interaction with these receptors. nih.govontosight.ai The structurally related compound pentoxyverine, for instance, is known to act as an antagonist at muscarinic receptors. researchgate.net

Sigma-1 Receptor Agonism

Research has identified the sigma-1 (σ1) receptor as a significant molecular target for this compound. researchgate.net The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum, which has been implicated in a variety of cellular functions and is a target for several antitussive drugs. researchgate.netpatsnap.com Some studies have found that butetamate binds with high affinity to the dextromethorphan-binding site of sigma receptors in guinea pig brain homogenates. researchgate.netwikipedia.org The structurally similar antitussive pentoxyverine is also described as a sigma-1 receptor agonist. medchemexpress.comresearchgate.netmedchemexpress.com Agonism at the sigma-1 receptor is thought to contribute to the central antitussive effects of these compounds. researchgate.net

NMDA Receptor Binding

In addition to sigma-1 receptors, this compound has been shown to bind to N-methyl-D-aspartate (NMDA) receptors. researchgate.net Some studies indicate that butetamate binds to the NMDA receptor with high affinity in guinea pig brain tissue. researchgate.net NMDA receptors are glutamate-gated ion channels crucial for excitatory synaptic transmission in the central nervous system. Antagonism of these receptors is a mechanism shared by other centrally acting agents, including dextromethorphan. researchgate.net The interaction with NMDA receptors may contribute to the central nervous system-mediated antitussive effects of butetamate. researchgate.net Furthermore, a study investigating the effects of butetamate on pentylenetetrazol-induced seizures in rats suggested potential anticonvulsant effects, a property often linked to modulation of NMDA receptor activity. researchgate.net

Table of Research Findings on this compound's Mechanisms

| Mechanism Category | Specific Action | Key Findings |

| Pharmacology | Anti-inflammatory | Reduces airway resistance by inhibiting bronchospasm and exerting an anti-inflammatory effect. researchgate.netmedchemexpress.commedchemexpress.comnih.gov |

| Sensory Nerve Desensitization | Reduces the sensitivity of cough receptors in the respiratory tract to irritant stimuli. patsnap.combenchchem.com | |

| Anticholinergic Effects | Possesses non-specific anticholinergic properties leading to mild bronchodilation. nih.govontosight.aihaleonhealthpartner-gne.com | |

| Receptor Binding | Muscarinic Receptor Interaction | Acts as an anticholinergic agent, implying interaction with muscarinic acetylcholine receptors. ontosight.airesearchgate.net |

| Sigma-1 Receptor Agonism | Binds with high affinity to the sigma-1 receptor, which is thought to contribute to its central antitussive action. researchgate.net | |

| NMDA Receptor Binding | Binds with high affinity to NMDA receptors in the brain, potentially contributing to its central effects. researchgate.net |

Fatty Acid Receptor Binding in Pulmonary Tissues

This compound is a compound that interacts with fatty acid receptors located in pulmonary tissues. biosynth.com Some sources classify the active molecule, butamirate (the base of this compound), as a fatty acid. biosynth.com The binding of this compound to these receptors in the lungs is a key part of its mechanism, leading to a reduction in smooth muscle tone. biosynth.com

The interaction with fatty acid receptors is significant because these receptors, such as G-protein-coupled receptors (GPCRs) and free fatty acid receptors (FFAR), play a role in modulating cellular functions in various tissues, including the lungs. nih.gov Short-chain fatty acids are known to travel through the bloodstream to the lungs, where they can influence inflammatory responses and the function of immune cells. nih.gov The binding of this compound to these pulmonary receptors initiates a cascade of cellular events that contribute to its pharmacological effects on the respiratory system. biosynth.com

Cellular and Subcellular Effects of this compound

The engagement of this compound with cellular targets leads to several observable effects on the respiratory system, primarily related to airway relaxation and the modulation of respiratory reflexes.

A significant effect of this compound is the reduction of airway resistance. biosynth.comnih.govresearchgate.netmedchemexpress.commedchemexpress.com This is achieved through its bronchodilator and bronchospasmolytic properties, meaning it helps to relax and widen the bronchial passages in the lungs. patsnap.comncats.iocentaurpharma.combenchchem.com The mechanism involves the inhibition of bronchospasm, which is the sudden constriction of the muscles in the walls of the bronchioles. nih.govresearchgate.netmedchemexpress.commedchemexpress.comcentaurpharma.com This action on the bronchial smooth muscles makes breathing easier and is considered a beneficial effect, particularly in the context of inflammatory bronchial conditions. biosynth.comnih.govresearchgate.netpatsnap.com The reduction in resistance is also attributed to an anti-inflammatory action that complements its spasmolytic activity. nih.govresearchgate.netmedchemexpress.commedchemexpress.comcentaurpharma.combinsina.ae

| Mechanism of Action | Effect on Airway | Source Citation |

| Bronchodilation | Widening of bronchial passages | patsnap.comncats.io |

| Inhibition of Bronchospasm | Reduces constriction of airway smooth muscle | nih.govresearchgate.netmedchemexpress.commedchemexpress.comcentaurpharma.combenchchem.com |

| Anti-inflammatory Effect | Complements spasmolytic activity to reduce resistance | nih.govresearchgate.netmedchemexpress.commedchemexpress.comcentaurpharma.combinsina.ae |

| Fatty Acid Receptor Binding | Decrease in smooth muscle tone | biosynth.com |

This compound modulates respiratory function through both central and peripheral actions. patsnap.compatsnap.com Its primary recognized function is as an antitussive, or cough suppressant. patsnap.comncats.iobenchchem.compatsnap.com It acts on the cough center located in the medulla oblongata of the brainstem, increasing the threshold required to trigger the cough reflex. nih.govresearchgate.netmedchemexpress.compatsnap.combenchchem.compatsnap.com This central mechanism effectively reduces the frequency and intensity of coughing. patsnap.combenchchem.com

In addition to its central effects, this compound also acts peripherally. patsnap.compatsnap.com It can desensitize sensory nerve endings in the respiratory tract, reducing the irritability that can provoke coughing. benchchem.compatsnap.com Its effect on bronchodilator muscles is considered an important feature, especially in chronic inflammatory diseases of the bronchi. nih.govresearchgate.net This dual mechanism of action makes it effective in managing symptoms of various respiratory disorders. drugfuture.com

| Locus of Action | Specific Mechanism | Overall Effect on Respiration | Source Citation |

| Central Nervous System | Acts on the cough center in the medulla oblongata | Suppresses cough reflex | nih.govresearchgate.netmedchemexpress.compatsnap.combenchchem.compatsnap.com |

| Peripheral Airways | Desensitizes sensory nerve endings | Reduces irritation-induced coughing | benchchem.compatsnap.com |

| Peripheral Airways | Relaxes bronchial smooth muscle | Eases breathing | nih.govresearchgate.net |

Research suggests that this compound may have the potential to inhibit the transport of sodium citrate across cell membranes. biosynth.com Citrate is a crucial molecule in cellular metabolism, acting as an intermediate in the tricarboxylic acid (TCA) cycle and as a precursor for the synthesis of fatty acids. nih.govnih.gov The transport of citrate into the cytosol is mediated by transporters like the sodium-dependent citrate transporter (NaCT). nih.govnih.gov The inhibition of this transporter could, therefore, have significant metabolic consequences.

This inhibition of citrate transport may also have an indirect effect on oxygen transport. biosynth.com It has been noted that this compound could be used in the prevention of oxygen transport disorders. biosynth.com Excessive intake of the compound has been linked to methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, which impairs the delivery of oxygen to tissues. researchgate.net This suggests a potential interaction with pathways related to oxygen transport and utilization, although the precise mechanism remains an area for further investigation.

Pharmacokinetic and Metabolic Research of Butetamate Citrate

Absorption Dynamics

Following oral administration, butetamate (B83647) citrate (B86180) undergoes rapid and thorough absorption from the gastrointestinal tract. drogsan.com.trrxreasoner.comcentaurpharma.comefda.gov.etcentaurpharma.com The parent compound is quickly hydrolyzed into its primary metabolites. centaurpharma.comefda.gov.etdrogsan.com.tr

Butetamate citrate is absorbed rapidly and completely after being taken orally. drogsan.com.trrxreasoner.comcentaurpharma.comefda.gov.etcentaurpharma.com Pharmacokinetic studies have shown that measurable plasma concentrations of the compound can be detected as early as 5 to 10 minutes post-administration. drogsan.com.trproduktresume.dk The parent ester is then fully hydrolyzed into its main metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol. rxreasoner.comdrogsan.com.tr

The hydrolysis of this compound leads to the formation of two principal metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol, both of which also possess antitussive properties. efda.gov.etdrogsan.com.trproduktresume.dkndrugs.com The time to reach maximum plasma concentration (Tmax) has been determined for these metabolites.

The main metabolite, 2-phenylbutyric acid, generally reaches its peak plasma concentration in approximately 1.5 hours. drogsan.com.trrxreasoner.comcentaurpharma.comefda.gov.etcentaurpharma.comdrogsan.com.trproduktresume.dknih.gov Another study reported a median Tmax of 2 hours for this metabolite. nih.gov The second metabolite, diethylaminoethoxyethanol, has been found to reach its peak plasma concentration more rapidly, with a Tmax of about 0.67 hours, although one study also reported a median Tmax of 2 hours. drogsan.com.trrxreasoner.comdrogsan.com.trproduktresume.dknih.gov

Table 1: Time to Peak Plasma Concentration (Tmax) of this compound Metabolites

| Metabolite | Time to Peak Plasma Concentration (Tmax) |

|---|---|

| 2-phenylbutyric acid | ~1.5 - 2.0 hours produktresume.dknih.govnih.gov |

Distribution Studies

Distribution studies indicate that this compound has a large volume of distribution and that both the parent compound and its metabolites are extensively bound to plasma proteins. drogsan.com.trrxreasoner.comdrogsan.com.trproduktresume.dk

Butetamate and its metabolites exhibit a high degree of binding to plasma proteins. efda.gov.etcentaurpharma.com The parent compound, butetamate, is approximately 95% bound to plasma proteins. centaurpharma.comefda.gov.etcentaurpharma.commims.com The metabolite 2-phenylbutyric acid is also highly bound, with reported mean values ranging from 89.3% to 91.6%. drogsan.com.trrxreasoner.comdrogsan.com.trproduktresume.dkndrugs.com Diethylaminoethoxyethanol shows a lesser, but still significant, degree of protein binding, with mean values between 28.8% and 45.7%. drogsan.com.trrxreasoner.comdrogsan.com.trproduktresume.dkndrugs.com

Table 2: Plasma Protein Binding of this compound and its Metabolites

| Compound | Plasma Protein Binding (%) |

|---|---|

| Butetamate | ~95% centaurpharma.comefda.gov.etcentaurpharma.commims.com |

| 2-phenylbutyric acid | 89.3% - 91.6% drogsan.com.trrxreasoner.comdrogsan.com.trproduktresume.dk |

This compound is characterized by a high volume of distribution. rxreasoner.comproduktresume.dk Research findings report this value to be in the range of 81 to 112 L/kg. drogsan.com.trrxreasoner.comdrogsan.com.trproduktresume.dk

The potential for this compound or its metabolites to cross the placental barrier or to be excreted into breast milk has not been established. drogsan.com.trdrogsan.com.trndrugs.com The available literature indicates that specific studies to determine placental transfer or excretion in breast milk have not been conducted. produktresume.dk Therefore, data on this aspect of the compound's distribution remains unknown.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-phenylbutyric acid |

Metabolic Pathways and metabolite Characterization

The metabolism of this compound is a rapid and extensive process that begins almost immediately after administration. The primary metabolic pathway involves the hydrolysis of the ester bond, leading to the formation of two principal metabolites. This is followed by further biotransformation of one of the primary metabolites and subsequent conjugation before elimination.

Hydrolysis to 2-Phenylbutyric Acid and Diethylaminoethoxyethanol

Upon entering the systemic circulation, this compound undergoes rapid and complete hydrolysis. rxreasoner.com This process, which starts in the plasma, breaks the ester linkage of the parent compound. efda.gov.etcentaurpharma.comru-pills.compillbuys.com This initial metabolic step yields two primary metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol. mims.comdrogsan.com.trdrogsan.com.tr The hydrolysis is so efficient that measurable concentrations of these metabolites can be detected in the blood within minutes of oral administration. rxreasoner.comdrogsan.com.tr

The reaction is a key determinant of the pharmacokinetic profile of this compound. The rapid breakdown ensures that the parent compound has a relatively short presence in the body, while the resulting metabolites are responsible for the subsequent metabolic and clearance processes.

Pharmacological Activity of Metabolites

Interestingly, the two primary metabolites of this compound, 2-phenylbutyric acid and diethylaminoethoxyethanol, are also reported to possess antitussive (cough-suppressing) activity. efda.gov.etcentaurpharma.comru-pills.compillbuys.com This suggests that the therapeutic effect of this compound is not solely attributable to the parent compound but is also mediated by its active metabolites.

Both metabolites, similar to the parent drug, exhibit a high degree of binding to plasma proteins, at approximately 95%. efda.gov.etcentaurpharma.comru-pills.compillbuys.com This extensive protein binding contributes to a long plasma half-life of the metabolites. efda.gov.etcentaurpharma.comru-pills.com

Para-Position Hydroxylation of 2-Phenylbutyric Acid

Following its formation through hydrolysis, 2-phenylbutyric acid undergoes further metabolism. rxreasoner.comefda.gov.etcentaurpharma.comru-pills.com A key secondary metabolic pathway is the hydroxylation of the phenyl group at the para-position. rxreasoner.comefda.gov.etcentaurpharma.comru-pills.comdrogsan.com.tr This reaction introduces a hydroxyl group onto the benzene (B151609) ring of the 2-phenylbutyric acid molecule, a common step in the biotransformation of aromatic compounds, which generally serves to increase their water solubility and facilitate their subsequent elimination from the body.

Glucuronic Acid Conjugation of Acid Metabolites

To further enhance their water solubility and prepare them for excretion, the acidic metabolites of this compound, including the hydroxylated 2-phenylbutyric acid, undergo conjugation with glucuronic acid. rxreasoner.comefda.gov.etcentaurpharma.comdrogsan.com.trproduktresume.dk This process, which occurs primarily in the liver, links the acidic metabolites to a molecule of glucuronic acid, forming a highly water-soluble conjugate. rxreasoner.comdrogsan.com.trproduktresume.dk This conjugation is a crucial step in the detoxification and elimination pathway of these metabolites. rxreasoner.comefda.gov.etcentaurpharma.com

Elimination and Excretion Profiles

The final stage in the pharmacokinetic journey of this compound involves the elimination of its metabolites from the body. The primary route of excretion is through the kidneys.

Renal Excretion of Metabolites

The metabolites of this compound, including 2-phenylbutyric acid, diethylaminoethoxyethanol, and their conjugated forms, are primarily eliminated from the body via renal excretion. centaurpharma.commims.comdrogsan.com.trbenchchem.compatsnap.com The conjugated metabolites, being highly water-soluble, are readily filtered by the kidneys and excreted in the urine. rxreasoner.compillbuys.comdrogsan.com.tr Studies have shown that the levels of conjugated 2-phenylbutyric acid in the urine are significantly higher than in the plasma, indicating efficient renal clearance. rxreasoner.comdrogsan.com.trproduktresume.dk The parent compound, butamirate (B195433), can be detected in the urine for up to 48 hours after administration. rxreasoner.comdrogsan.com.trproduktresume.dk

The elimination half-life of the parent drug is approximately 6 hours. efda.gov.etmims.combenchchem.com However, the elimination half-lives of its metabolites vary, with 2-phenylbutyric acid having a much longer half-life of 23.26-24.42 hours, while butamirate and diethylaminoethoxyethanol have half-lives of 1.48-1.93 hours and 2.72-2.90 hours, respectively. drogsan.com.tr

Elimination Half-Lives of this compound and its Metabolites

The elimination half-life of a drug is a critical pharmacokinetic parameter that indicates the time required for the concentration of the drug in the body to be reduced by half. Research into the pharmacokinetics of this compound reveals that the parent compound has a relatively short half-life, while its primary active metabolite has a significantly longer half-life.

Upon oral administration, this compound is rapidly and completely absorbed and then hydrolyzed in the plasma into its two main metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol. centaurpharma.comefda.gov.et Both of these metabolites are also pharmacologically active as antitussives. efda.gov.et

Studies have reported varying elimination half-lives for butetamate and its metabolites. One source indicates an apparent elimination half-life for butetamate of approximately 6 hours. centaurpharma.comefda.gov.etmims.comwikikenko.com Another study provides more specific ranges, with the elimination half-life for butetamate measured at 1.48–1.93 hours. drogsan.com.tr For its metabolites, the elimination half-life of 2-phenylbutyric acid has been reported to be between 23.26 and 24.42 hours, and for diethylaminoethoxyethanol, it is between 2.72 and 2.90 hours. drogsan.com.tr A separate study involving different formulations found the half-life of the 2-phenylbutyric acid metabolite to be around 26 to 28 hours. nih.gov A sustained-release tablet formulation of this compound has been associated with a plasma elimination half-life of about 13 hours. medex.com.bdsquarepharma.com.bd

The extensive binding of butetamate and its metabolites to plasma proteins, at approximately 95%, contributes to their long plasma half-lives. centaurpharma.comefda.gov.et The primary route of elimination for the three metabolites is through the kidneys, where the acid metabolites are largely conjugated with glucuronic acid before excretion. centaurpharma.comefda.gov.etdrogsan.com.tr

| Compound | Elimination Half-Life (hours) | Source |

|---|---|---|

| Butetamate (as Butamirate) | ~6 | centaurpharma.comefda.gov.etmims.comwikikenko.com |

| Butetamate (as Butamirate) | 1.48–1.93 | drogsan.com.tr |

| This compound (Sustained-Release) | ~13 | medex.com.bdsquarepharma.com.bd |

| 2-Phenylbutyric Acid | 23.26–24.42 | drogsan.com.tr |

| 2-Phenylbutyric Acid | 26–28 | nih.gov |

| Diethylaminoethoxyethanol | 2.72–2.90 | drogsan.com.tr |

Linearity of Pharmacokinetic Behavior and Accumulation Assessment

Pharmacokinetic studies have demonstrated that this compound exhibits linear behavior upon repeated administration. centaurpharma.comefda.gov.et This linearity indicates that the drug's plasma concentration is directly proportional to the dose administered, and its pharmacokinetic parameters, such as clearance and volume of distribution, remain constant with varying doses. drogsan.com.tr

Consistent with its linear pharmacokinetics, no significant accumulation of butetamate or its metabolites has been observed with regular dosing. centaurpharma.comefda.gov.etwikikenko.com This lack of accumulation is an important characteristic, as it suggests that the drug is efficiently cleared from the body and does not build up to potentially toxic levels with repeated use.

Influence of Physiological and Pathophysiological Conditions on Pharmacokinetics

Effects of Hepatic Dysfunction

The liver is a primary site for the metabolism of many drugs, and hepatic dysfunction can significantly alter their pharmacokinetic profiles. tga.gov.aunih.govmerckmanuals.com this compound is metabolized in the liver, which suggests that its pharmacokinetics could be affected by hepatic impairment. manasalifesciences.compatsnap.compatsnap.com However, specific studies on the pharmacokinetics of butetamate in patients with hepatic dysfunction are lacking. centaurpharma.comefda.gov.etdrogsan.com.tr

In general, liver disease can lead to reduced drug clearance, altered plasma protein binding, and changes in the volume of distribution. tga.gov.aunih.gov For a drug like butetamate, which is extensively metabolized, impaired liver function could potentially lead to an accumulation of the parent drug and its metabolites. centaurpharma.comefda.gov.et This is a critical consideration, as patients with liver disease may be at a greater risk for adverse effects due to this potential accumulation. centaurpharma.comefda.gov.et Without specific studies, it is difficult to provide precise recommendations for this patient population.

Effects of Renal Dysfunction

Renal function is a key determinant in the elimination of many drugs and their metabolites from the body. openaccessjournals.comucl.ac.befda.gov The metabolites of this compound are primarily eliminated through the kidneys. centaurpharma.comefda.gov.etmims.com Therefore, impaired renal function could significantly impact their excretion.

Despite the importance of the renal pathway for the elimination of its metabolites, there is a lack of specific pharmacokinetic data for this compound in patients with renal impairment. centaurpharma.comefda.gov.etdrogsan.com.tr Chronic kidney disease can lead to the accumulation of drugs and their metabolites that are excreted by the kidneys. openaccessjournals.comucl.ac.be This accumulation can be particularly concerning for active metabolites, as is the case with butetamate.

Patients with renal disease may be at an increased risk of adverse effects from butetamate due to the potential for drug and metabolite accumulation. centaurpharma.comefda.gov.et The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) guidelines emphasize the need for pharmacokinetic studies in patients with renal impairment for drugs that are likely to be used in this population and have their pharmacokinetics significantly altered. fda.goveuropa.eu The absence of such data for this compound means that its use in patients with renal dysfunction should be approached with caution.

Preclinical Efficacy and Disease Models

In Vivo Models for Antitussive Activity Assessment

The preclinical evaluation of butetamate (B83647) citrate's antitussive properties has utilized chemically and electrically induced cough models, primarily in guinea pigs and cats. These models are instrumental in elucidating the compound's mechanism of action and its efficacy in suppressing cough.

The citric acid-induced cough model in conscious guinea pigs is a widely used method to assess the efficacy of potential antitussive agents. In this model, inhalation of a citric acid aerosol irritates the upper airways, triggering a cough reflex. Butetamate citrate (B86180) has demonstrated significant, dose-dependent antitussive activity in this model. science.gov Studies have shown that it is effective in reducing the number of coughs, and its potency has been compared to that of other antitussive agents. researchgate.netnih.gov

For instance, research has indicated that butamirate (B195433) citrate can suppress citric acid-induced cough, and its efficacy is considered comparable to some established antitussives. researchgate.net The model's utility is further highlighted in studies comparing butamirate citrate with new chemical entities, where it serves as a benchmark for antitussive activity. researchgate.net

Table 1: Effect of Butetamate Citrate on Citric Acid-Induced Cough in Guinea Pigs This table is interactive. Click on the headers to sort.

| Compound | Species | Cough Induction | Observation | Result | Reference |

|---|---|---|---|---|---|

| This compound | Guinea Pig | Citric Acid Aerosol | Reduction in cough frequency | Significant antitussive activity observed | science.govresearchgate.net |

| Codeine | Guinea Pig | Citric Acid Aerosol | Reduction in cough frequency | Used as a positive control for comparison | researchgate.net |

Capsaicin (B1668287), the pungent component of chili peppers, is a potent tussigen that activates the transient receptor potential vanilloid 1 (TRPV1) on sensory nerves in the airways, leading to a cough reflex. This model is valuable for investigating the mechanisms of action of antitussive drugs.

In a preclinical study using conscious male guinea pigs, butamirate citrate was assessed for its efficacy in a capsaicin-induced cough model. The animals were exposed to a capsaicin aerosol, and the number of coughs was recorded. The results indicated that butamirate citrate produced a notable inhibition of the cough reflex.

Table 2: Efficacy of Butamirate Citrate in Capsaicin-Induced Cough Model in Guinea Pigs This table is interactive. Click on the headers to sort.

| Treatment Group | Number of Animals | Baseline (Coughs, mean ± SEM) | Post-treatment (Coughs, mean ± SEM) | Inhibition of Cough (%) | Reference |

|---|---|---|---|---|---|

| Vehicle | 10 | 9.6 ± 1.2 | 8.0 ± 0.5 | 12.5 | researchgate.net |

| Butamirate citrate | 10 | 12.0 ± 0.6 | 9.2 ± 0.5 | 23.3 | researchgate.net |

The electrical stimulation-evoked cough model, often conducted in anesthetized animals such as cats, provides another method for evaluating centrally acting antitussives. This technique involves direct electrical stimulation of the tracheal or laryngeal mucosa to elicit a cough reflex. science.govresearchgate.net

The antitussive activity of butamirate has been demonstrated in anesthetized cats where cough was induced by electrical stimulation of the trachea. nih.govresearchgate.net This model supports the understanding of butamirate's central mechanism of action on the cough center. nih.gov However, it has been noted that animal studies involving electrical stimulation may not always perfectly predict clinical effectiveness in humans. nih.gov

Comparative Preclinical Studies with Other Antitussive Agents

To establish the relative efficacy of this compound, preclinical studies have frequently included comparisons with both opioid and non-opioid antitussive agents. These comparative analyses are crucial for positioning this compound within the therapeutic landscape of cough suppressants.

Codeine, an opioid, has long been a standard comparator in antitussive research. In preclinical models, butamirate citrate has been shown to have antitussive effects that are comparable to those of codeine. researchgate.net For example, in a study involving patients with cough due to carcinomas, butamirate citrate linctus demonstrated a significantly better effect on cough frequency compared to a codeine-based agent. nih.gov While this is a clinical finding, it is supported by preclinical data suggesting comparable potency in animal models. researchgate.net

This compound has also been evaluated against other non-opioid antitussives in preclinical and clinical settings.

Dextromethorphan (B48470): In a study on capsaicin-induced cough in healthy human volunteers, dextromethorphan was found to be superior to butamirate. muni.czceon.rs However, some studies suggest that butamirate binds to the dextromethorphan binding site in the guinea pig brain with high affinity, indicating a potential shared central mechanism. researchgate.net

Clobutinol (B83508): A double-blind, randomized study in patients with irritative or chronic cough found that butamirate citrate linctus and clobutinol syrup both led to significant improvements in cough severity and frequency. nih.gov

Levodropropizine (B346804): Levodropropizine is a peripherally acting antitussive. muni.czipinnovative.com While direct head-to-head preclinical studies comparing butamirate citrate and levodropropizine are not extensively detailed in the reviewed literature, their different mechanisms of action are a key distinction. Butamirate acts centrally, whereas levodropropizine's effects are mediated at the periphery of the respiratory tract. muni.cz Meta-analyses of clinical studies have shown levodropropizine to be effective and, in some cases, more so than centrally acting agents. ceon.rsall-imm.com

Exploration of Novel Therapeutic Indications in Preclinical Settings

Recent scientific investigations have begun to explore the therapeutic potential of this compound beyond its established role as an antitussive agent. Preclinical studies have ventured into novel areas, evaluating its efficacy in models of complex diseases.

Oncology Applications (e.g., Glioblastoma Cell Lines, Inhibition of Cell Growth and Migration)

Emerging preclinical research has identified this compound as a potential candidate for anti-cancer therapy, with a particular focus on glioblastoma (GBM), an aggressive and treatment-resistant brain tumor. nih.govresearchgate.net Studies have demonstrated that butamirate, the active component of this compound, can effectively inhibit the growth and proliferation of various glioblastoma cell lines. nih.gov This inhibitory effect was observed even in cell lines resistant to standard chemotherapeutic agents like temozolomide (B1682018) and the EGFR inhibitor lapatinib, highlighting a potential new avenue for treating refractory GBM. nih.govbenchchem.com

The mechanism underlying these anti-glioma effects involves the suppression of key signaling pathways crucial for tumor survival and progression. researchgate.netbenchchem.com Research has shown that butamirate treatment leads to a reduction in the phosphorylation of critical proteins such as EGFR, STAT3, ERK, and AKT. nih.govbenchchem.com A central element of its action is the inhibition of STAT3 transcriptional activity. researchgate.netbenchchem.com This, in turn, leads to the downregulation of proteins essential for cell cycle progression and apoptosis inhibition, including Cyclin D1 and survivin. researchgate.netbenchchem.com

Furthermore, butamirate has been shown to impede the migration and invasion of glioblastoma cells. caymanchem.com Transwell migration assays revealed that glioblastoma cells treated with butamirate exhibited a significantly reduced migratory capacity compared to untreated cells. nih.govbenchchem.comresearchgate.net In a glioblastoma mouse xenograft model using U87MG cells, administration of butamirate resulted in a marked decrease in tumor volume, providing in vivo evidence of its anti-tumor potential. caymanchem.com The mechanism appears to involve the inhibition of interactions between Ras-related associated with diabetes (RRAD) and phosphorylated STAT3 (pSTAT3). nih.govresearchgate.net

Table 1: Preclinical Findings of Butetamate in Glioblastoma Research

| Finding | Cell Lines / Model | Mechanism of Action | References |

| Inhibition of Cell Growth | U87MG, LN229, T98G, U87MG-TMZR (Temozolomide-resistant), U87MG-LAPAR (Lapatinib-resistant) | Suppression of STAT3 transcriptional activity; Downregulation of Cyclin D1 and survivin. | nih.govresearchgate.netbenchchem.com |

| Inhibition of Cell Migration | U87MG, LN229 | Reduced migratory capacity in transwell assays. | nih.govbenchchem.comcaymanchem.com |

| Reduction of Tumor Volume | U87MG Glioblastoma Mouse Xenograft Model | In vivo tumor growth suppression. | caymanchem.com |

| Inhibition of Signaling Pathways | U87MG, LN229-RRAD | Decreased phosphorylation of EGFR, STAT3, ERK, and AKT; Inhibition of RRAD-pSTAT3 interaction. | nih.govbenchchem.comresearchgate.net |

Inflammatory Bowel Disease and Bowel Disease Research

Based on available scientific literature, dedicated preclinical studies exploring the efficacy or mechanisms of this compound in the context of inflammatory bowel disease (IBD) or other bowel diseases are not prominent. While the compound is known to have anti-inflammatory properties in the respiratory tract, its potential application in gastrointestinal inflammation has not been a significant area of published research. mims.comefda.gov.et

Pain Management Research

Currently, there is a lack of specific preclinical research investigating this compound as a primary agent for pain management. nih.gov Its established mechanism of action is as a centrally acting cough suppressant, with additional peripheral bronchospasmolytic and anti-inflammatory effects that facilitate respiratory function. mims.comefda.gov.et However, these anti-inflammatory actions have been characterized in the context of respiratory conditions, and there is no significant body of evidence from preclinical models to support its use as a systemic analgesic for broader pain conditions. mims.comporsolt.com

Clinical Research and Therapeutic Applications

Efficacy in Cough Suppression across Etiologies

Butetamate (B83647) citrate (B86180) has demonstrated utility in the symptomatic treatment of non-productive cough. efda.gov.et Its action is primarily central, targeting the cough center in the medulla oblongata to diminish the cough reflex. patsnap.compatsnap.com Additionally, it exhibits peripheral effects, including a bronchospasmolytic activity that helps reduce resistance in the airways. scispace.comresearchgate.net

Acute Lower Respiratory Tract Infections (e.g., Bronchitis, Tracheitis, Laryngitis)

Butetamate citrate is frequently utilized for the management of dry, irritative coughs associated with acute lower respiratory tract infections such as bronchitis, tracheitis, and laryngitis. farmaciajournal.com Studies have shown its effectiveness in providing symptomatic relief in these conditions. patsnap.comscispace.com In preschoolers with acute bronchitis, butamirate (B195433) (the active moiety of this compound) was found to be effective and safe in treating dry cough. scispace.com

Chronic Cough of Various Etiologies

The efficacy of this compound extends to the management of chronic cough from various causes. efda.gov.etkarger.com A double-blind, randomized study involving 60 patients with either irritative cough due to seasonal respiratory disorders or chronic cough of any etiology demonstrated that this compound significantly improved both the severity and frequency of cough over a 5-day treatment period. karger.comnih.gov

Irritative Cough due to Seasonal Respiratory Disorders

For irritative coughs stemming from seasonal respiratory disorders, this compound has been shown to be an effective treatment. farmaciajournal.comkarger.com Clinical research has confirmed its role in alleviating the symptoms of non-productive coughs that are common with these seasonal ailments. patsnap.comefda.gov.et

Cough Associated with Carcinomas

Notably, this compound has shown particular efficacy in managing cough associated with carcinomas. patsnap.com In a comparative study, while both this compound and clobutinol (B83508) were effective in reducing cough severity and frequency, butetamate demonstrated a significantly better effect on the frequency of cough in patients with carcinoma-related cough. karger.comnih.gov This finding was supported by a Cochrane systematic review which highlighted a double-blind randomized trial showing significant improvements in cough management with butamirate citrate linctus in a subgroup of patients with lung cancer. nih.govnih.gov

Post-Viral Cough

This compound is also indicated for the treatment of post-viral cough. laegemiddelstyrelsen.dk This type of cough can be persistent and bothersome, and the antitussive properties of this compound can provide necessary relief. patsnap.com

Clinical Trial Methodologies and Outcomes

The clinical efficacy of this compound has been evaluated through various study designs, including double-blind, randomized, controlled trials. karger.comnih.gov These studies often compare this compound to other antitussive agents or a placebo.

Key methodologies and outcomes from a notable study are summarized below:

A double-blind, randomized study compared the antitussive activity of butamirate citrate linctus with clobutinol syrup in 60 adult patients. karger.com The patients suffered from either irritative cough due to seasonal respiratory disorders or chronic cough of any etiology. karger.com

Study Design and Patient Population:

Design: Double-blind, randomized, comparative study. karger.com

Participants: 60 adult patients (outpatients or hospitalized) aged 18-81 years. karger.com

Inclusion Criteria: Presence of at least several spasms of cough per hour before treatment. karger.com

Etiologies: Irritative cough due to seasonal respiratory disorders or chronic cough of any etiology (including carcinoma). karger.com

Efficacy Assessment: Efficacy was assessed based on the reduction in the severity (day and night) and frequency of the cough, as well as the global opinion of the physician. karger.comnih.gov

Key Outcomes: After 5 days of treatment, both the butamirate citrate and clobutinol groups showed highly significant improvements in cough severity and frequency (p < 0.001). karger.comnih.gov

Interactive Data Table: Efficacy of Butamirate Citrate vs. Clobutinol in Cough Suppression

| Parameter | Butamirate Citrate Group | Clobutinol Group | Statistical Significance (p-value) |

| Overall Cough Improvement | Significant reduction in severity and frequency | Significant reduction in severity and frequency | < 0.001 (within groups) |

| Cough Frequency in Carcinoma Patients (n=14) | Significantly better effect | - | 0.026 |

| Global Scores in Carcinoma Patients | Significant improvement | - | 0.013 |

| Physician's Opinion in Carcinoma Patients | Significantly better | - | 0.026 |

While globally there was no significant difference between the two treatments, a subgroup analysis of patients with cough due to carcinomas (n=14) revealed a statistically significant advantage for butamirate citrate in reducing cough frequency (p = 0.026). karger.comnih.gov This also led to significant differences in the global scores (p = 0.013) and the physician's opinion (p = 0.026) in this specific patient population. karger.comnih.gov

However, it's important to note that some studies using different methodologies, such as capsaicin-induced cough challenge in healthy volunteers, have yielded different results. One such study found that dextromethorphan (B48470) was superior to placebo in attenuating capsaicin-induced cough, while butamirate failed to show significant activity, with the lack of efficacy potentially being due to formulation issues at higher doses. nih.gov

Randomized Controlled Trials (RCTs)

The clinical efficacy and pharmacological properties of this compound have been evaluated in several Randomized Controlled Trials (RCTs). One notable RCT involved a six-way crossover, placebo-controlled design to assess the antitussive effects of four different doses of butetamate, dextromethorphan, and a placebo. nih.gov This study was conducted on 34 healthy volunteers, where cough was induced using capsaicin (B1668287). nih.gov The primary objective was to measure the drug's effect on cough reflex sensitivity. nih.gov While dextromethorphan showed superiority to the placebo, butamirate did not demonstrate significant activity in this specific trial. nih.gov

Another type of RCT focused on the pharmacokinetic properties of this compound. A study involving 18 healthy volunteers utilized two randomized, two-way crossover designs to establish the relative bioavailability of different oral formulations of the compound. nih.gov This trial compared a test syrup against a reference syrup and a test tablet against a reference solution, administering single 45 mg doses in each study period. nih.gov

Furthermore, a randomized, open-label, crossover study was designed to investigate the pharmacokinetics and dose proportionality of this compound. hra.nhs.uk This trial assessed single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg in healthy adult volunteers. hra.nhs.uk

In a comparative therapeutic setting, a prospective, randomized trial was conducted to compare this compound linctus with clobutinol syrup. nih.gov This study included 60 adult patients suffering from either irritative cough from seasonal respiratory issues or chronic cough of various origins. nih.govkarger.com

Double-Blind Studies

To minimize bias in clinical research, double-blind study designs have been employed to evaluate this compound. A significant double-blind, randomized study compared the antitussive activity of this compound linctus against clobutinol syrup. nih.govkarger.com The trial enrolled 60 patients who were treated for a five-day period. nih.govscispace.com The primary measures of efficacy were the reduction in both the severity and frequency of cough, along with the physician's global assessment. karger.comscispace.com The results from this study demonstrated that both treatments were effective, showing highly significant improvements in the assessed parameters. nih.govkarger.com

Another randomized, double-blind study mentioned in the literature evaluated this compound syrup against hydrocodone dragees in a cohort of 100 adults and children, providing further data on its efficacy. haleonhealthpartner-gne.com The use of a placebo control in the capsaicin-induced cough trial also inherently makes it a double-blind study, where neither the investigators nor the participants knew which treatment was being administered. nih.govhra.nhs.uk

Assessment of Cough Frequency and Severity

The therapeutic effectiveness of this compound is primarily judged by its ability to reduce cough frequency and severity. In a comparative study against clobutinol syrup, both parameters were key endpoints. nih.govkarger.com Patients in both treatment arms showed highly significant improvements in cough severity and frequency (p < 0.001). nih.govresearchgate.net

A specific sub-analysis of this study focused on a group of 14 patients whose cough was due to carcinomas. nih.govkarger.com In this subgroup, this compound demonstrated a statistically superior effect on reducing the frequency of cough (p = 0.026) compared to clobutinol. nih.govkarger.comresearchgate.net This led to significant differences in the global assessment scores and the physician's opinion in favor of butamirate for this specific indication. nih.govkarger.com Data from this trial showed a significant reduction in both daytime and night-time cough severity (p<0.001) compared to baseline. haleonhealthpartner-gne.com

The table below summarizes the findings on the comparative efficacy of this compound versus Clobutinol Syrup in improving cough symptoms.

| Parameter | This compound | Clobutinol Syrup | p-value (between groups) |

| Overall Severity Improvement | Highly Significant (p < 0.001) nih.govkarger.com | Highly Significant (p < 0.001) nih.govkarger.com | Not Significant nih.gov |

| Overall Frequency Improvement | Highly Significant (p < 0.001) karger.com | Highly Significant (p < 0.001) karger.com | Not Significant nih.gov |

| Frequency Improvement (Carcinoma Subgroup) | Significant Improvement karger.com | - | p = 0.026 nih.govkarger.com |

Objective Cough Monitoring Techniques (e.g., Digital Audio Recording)

Objective measurement of cough is critical for the unbiased assessment of antitussive drug efficacy. nih.gov Techniques such as cough challenge tests and 24-hour cough counting using digital audio recording are considered highly accurate methods. nih.gov Cough counting, in particular, is recognized as a 'gold standard' for evaluating antitussive efficacy. nih.gov

However, a review of the available clinical evidence for many over-the-counter (OTC) cough preparations reveals a scarcity of studies utilizing these modern objective techniques. nih.gov While research on other antitussives like dextromethorphan has employed objective cough monitors in children with acute cough, the clinical trials for this compound have predominantly relied on other methods. nih.govresearchgate.net The main assessments of its efficacy have come from studies using induced cough challenge tests (e.g., with citric acid or capsaicin) and subjective patient-reported outcomes, such as symptom diaries and severity scores. nih.govpharmaceutical-journal.com

Bioavailability and Bioequivalence Studies

Comparative Bioavailability of Formulations (e.g., Syrup vs. Tablet)

The bioavailability of different this compound formulations has been assessed to ensure therapeutic equivalence. A key study involved 18 healthy volunteers in two randomized, two-way crossover trials. nih.gov

The first trial compared a test syrup formulation to a marketed reference syrup. The second trial compared a test tablet formulation to a reference solution. nih.gov In both studies, single 45 mg doses were administered. nih.gov The plasma concentrations of a primary metabolite, 2-phenylbutyric acid, were measured to determine pharmacokinetic parameters. nih.gov The results indicated that both the test syrup and the test tablet were bioequivalent to their respective reference formulations in terms of the rate and extent of absorption. nih.gov

The pharmacokinetic parameters from these comparative studies are detailed in the interactive table below. nih.gov

| Formulation | AUC₀₋[inf] (µg·h/mL) | Cₘₐₓ (µg/mL) | tₘₐₓ (h) | t₁/₂ (h) |

| Syrup (Test) | 46.9 nih.gov | 1.77 nih.gov | 1.1 nih.gov | 28 nih.gov |

| Syrup (Reference) | 50.4 nih.gov | 1.86 nih.gov | 1.5 nih.gov | 26 nih.gov |

| Tablet (Test) | 54.7 nih.gov | 1.88 nih.gov | 1.1 nih.gov | 27 nih.gov |

| Solution (Reference) | 54.5 nih.gov | 1.94 nih.gov | 1.1 nih.gov | 26 nih.gov |

Dose Proportionality Studies

Dose proportionality studies are essential to understand how the body's exposure to a drug changes with different dose sizes. For this compound, studies have shown that the exposure to its main metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol, is fully dose-proportional within the range of 22.5 mg to 90 mg. produktresume.dkrxreasoner.com

A randomized, open-label, crossover study was specifically conducted to evaluate the pharmacokinetic profile and dose proportionality across single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg in healthy volunteers. hra.nhs.uk Following oral administration, this compound is rapidly absorbed and hydrolyzed into its metabolites. rxreasoner.com The peak plasma concentrations (Cmax) of the metabolites increased with rising doses. nih.gov For instance, the mean Cmax of 2-phenylbutyric acid was 932.4 ng/mL at the 22.5 mg dose and increased to 3357.4 ng/mL at the 90 mg dose. nih.gov Similarly, the area under the curve (AUC), which represents total drug exposure, also increased proportionally with the dose. nih.gov

The table below presents the pharmacokinetic parameters for the metabolite 2-phenylbutyric acid at different dose levels, illustrating the dose-proportional relationship. nih.gov

| Parameter (unit) | Butetamate 22.5 mg | Butetamate 45 mg | Butetamate 67.5 mg | Butetamate 90 mg |

| AUC(0,6 h) (ng mL⁻¹ h) | 4254.8 (687.6) nih.gov | 7902.8 (977.5) nih.gov | 12076.5 (2952.6) nih.gov | 16580.8 (3202.8) nih.gov |

| Cₘₐₓ (ng mL⁻¹) | 932.4 (159.9) nih.gov | 1709.8 (216.0) nih.gov | 2652.8 (648.7) nih.gov | 3357.4 (649.3) nih.gov |

Values are presented as mean (SD).

Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship Research

The investigation of the relationship between the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for understanding its therapeutic action. Experimental strategies are designed to correlate the drug's concentration in the body over time with its pharmacological effect, primarily its antitussive (cough-suppressing) activity. Given that butetamate is rapidly hydrolyzed into its main metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol, which also possess antitussive properties, PK-PD studies focus on these metabolites. benchchem.comcentaurpharma.comhra.nhs.uk

Study Design and Methodologies

A primary experimental strategy involves randomized, placebo-controlled, crossover studies in healthy volunteers. hra.nhs.uknih.govresearchgate.net This design allows for the evaluation of different dose levels of this compound against a placebo, with each participant serving as their own control, which minimizes inter-individual variability.

A typical study protocol to assess the PK-PD relationship includes:

Pharmacodynamic Assessment: The main pharmacodynamic effect measured is the antitussive response. This is often evaluated using cough challenge tests. nih.gov In these tests, a tussigenic (cough-inducing) agent, such as capsaicin or citric acid, is inhaled by participants at incremental concentrations. benchchem.comnih.gov The primary endpoint is the concentration of the agent required to induce a specific number of coughs (e.g., C5, the concentration causing five coughs). nih.govresearchgate.net These challenges are performed at baseline before dosing and at multiple time points after administration of this compound or placebo. nih.govresearchgate.net

Pharmacokinetic Assessment: To determine the concentration of butetamate's metabolites, blood samples are collected at predefined intervals corresponding with the pharmacodynamic assessments (e.g., pre-dose, and at 2, 4, 6, 8, 12, and 24 hours post-dose). nih.govresearchgate.net Since this compound is rapidly metabolized, plasma concentrations of the parent compound are not detected; instead, analysis focuses on its two principal metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol. hra.nhs.uknih.gov Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are proposed for the accurate quantification of these metabolites in plasma. benchchem.com Key pharmacokinetic parameters derived from the plasma concentration-time profiles include the maximum plasma concentration (Cmax) and the time to reach Cmax (tmax). nih.gov

Data Analysis and Research Findings

The core of the PK-PD evaluation is the attempt to establish a correlation between the measured pharmacokinetic parameters of the metabolites and the observed pharmacodynamic effects (i.e., the change in cough sensitivity). nih.gov Statistical methods, such as the Spearman rank correlation coefficient, are employed to quantify this relationship. nih.gov

In a significant randomized, placebo-controlled, six-way crossover study, researchers evaluated the effects of four different doses of butetamate on capsaicin-induced cough in healthy volunteers. nih.govresearchgate.net The study simultaneously analyzed the plasma concentrations of butetamate's metabolites to explore the PK-PD relationship. nih.gov The research found that while the plasma concentrations of the metabolites increased with the dose, there was no apparent relationship between these pharmacokinetic parameters and the pharmacodynamic antitussive effect at any of the observed time points. nih.govresearchgate.net The calculated correlation coefficients were generally low (less than 0.3), with the highest being 0.417, indicating a lack of a clear, direct correlation between metabolite concentration and cough suppression in that experimental model. nih.gov

The pharmacokinetic parameters for the two main metabolites of butetamate from this study are detailed below.

Table 1: Pharmacokinetic Parameters of Butetamate Metabolites After Single Oral Doses

| Dose of this compound | Metabolite | Mean Cmax (ng/mL) |

| 22.5 mg | 2-Phenylbutyric Acid | 932.4 |

| Diethylaminoethoxyethanol | 33.8 | |

| 90 mg | 2-Phenylbutyric Acid | 3357.4 |

| Diethylaminoethoxyethanol | 115.5 | |

| Data sourced from a randomized placebo-controlled trial in healthy volunteers. nih.govresearchgate.net |

Further proposed strategies to elucidate the PK-PD relationship include tissue distribution studies using radiolabeled butetamate to track metabolite penetration into the central nervous system and in vitro assays to test the affinity of the metabolites for putative receptor targets in the cough center. benchchem.com

Analytical Methodologies in Butetamate Citrate Research

Analytical Techniques for Pharmaceutical Formulations

The quality control of pharmaceutical formulations containing butetamate (B83647) citrate (B86180), such as syrups, requires accurate and precise analytical methods to ensure the correct concentration of the active pharmaceutical ingredient.

The analysis of butetamate citrate in syrup formulations presents a challenge due to the presence of various excipients like sugar, flavoring agents, and preservatives, which can interfere with the quantification. nih.gov Therefore, optimization of HPLC methods is crucial.

Several studies have focused on developing stability-indicating HPLC methods that can separate this compound from its degradation products and formulation excipients. nih.gov The selection of the stationary phase, mobile phase composition, and detector wavelength are key parameters in this optimization process. For instance, a reversed-phase HPLC method was successfully applied to determine this compound in commercial cough syrups, demonstrating good accuracy and precision. nih.gov The method was capable of separating the analyte from its degradation products formed under various stress conditions such as acid, alkali, heat, oxygen, and light. nih.gov

Another optimized RP-HPLC method for the simultaneous determination of butamirate (B195433) citrate and benzoic acid in syrup employed a Zorbax SB-C8 column. The mobile phase consisted of acetonitrile and an aqueous solution containing sodium lauryl sulphate and sulfuric acid, which facilitated the separation of the active ingredients from excipients. Similarly, a method using a Shim-pack cyanopropyl column was developed to separate butamirate citrate from its primary hydrolysis product, α-ethylbenzeneacetic acid, in syrup formulations. rsc.org The validation of these methods according to ICH guidelines ensures their suitability for routine quality control analysis.

Ion-Pair Formation Techniques for Spectrophotometric Determination

Spectrophotometric methods based on ion-pair formation offer a simple, sensitive, and cost-effective approach for the determination of this compound in pharmaceutical formulations. farmaciajournal.comfarmaciajournal.com These techniques involve the reaction of the Butetamate cation with an anionic dye to form a colored ion-pair complex, which can then be extracted into an organic solvent and quantified by measuring its absorbance. farmaciajournal.comscispace.com

Two such methods have been developed and validated for this compound, utilizing the anionic dyes Methyl Orange (MO) and Bromothymol Blue (BTB). farmaciajournal.com The fundamental principle of these methods lies in the formation of a yellow-colored ion-pair complex between this compound and the respective dye in an aqueous solution. This complex is subsequently extracted into dichloromethane for spectrophotometric analysis. farmaciajournal.comfarmaciajournal.com The optimal pH for the formation of the this compound-BTB ion-pair is 3, while for the this compound-MO ion-pair, it is 5. farmaciajournal.com

The selection of an appropriate extracting solvent is crucial for the quantitative extraction of the ion-pair complex. researchgate.net Studies have shown that while chloroform and dichloromethane are both effective, dichloromethane is often preferred due to its lower toxicity. farmaciajournal.com The stoichiometry of the ion-pairs, as determined by Job's Method of Continuous Variation, was found to be 1:1 for both MO and BTB complexes. farmaciajournal.com

These spectrophotometric methods have been validated according to established guidelines and have demonstrated good linearity, accuracy, and precision. farmaciajournal.com The absorbance of the extracted complexes is measured at their respective maximum wavelengths (λmax), which is 410 nm for the BTB complex and 424 nm for the MO complex. farmaciajournal.comfarmaciajournal.com

Table 1: Parameters for Spectrophotometric Determination of this compound using Ion-Pair Formation

| Parameter | This compound - Bromothymol Blue (BTB) | This compound - Methyl Orange (MO) |

| λmax (nm) | 410 | 424 |

| Beer's Law Range (µg/mL) | 4.0 - 20.0 | 2.5 - 12.5 |

| Molar Ratio (Drug:Reagent) | 1:1 | 1:1 |

| Optimal pH | 3.0 | 5.0 |

| Extracting Solvent | Dichloromethane | Dichloromethane |